(3S,6R)-1-Benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid
CAS No.: 1227916-29-1
Cat. No.: VC11739908
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227916-29-1 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (3S,6R)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
| Standard InChI Key | WHBWAWHXIPKUMC-YPMHNXCESA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
| SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring substituted at the 1-position with a benzyloxycarbonyl (Cbz) group, a methyl group at the 6-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is , with a molecular weight of 277.31 g/mol. The stereochemistry at the 3(S) and 6(R) positions is critical for its biological activity, as these configurations influence binding affinity to enzymatic and receptor targets.
| Property | Value |
|---|---|
| CAS No. | 1227916-29-1 |
| Molecular Formula | |
| Molecular Weight | 277.31 g/mol |
| Key Functional Groups | Piperidine, Cbz, Carboxylic Acid, Methyl |
The Cbz group serves dual roles: it protects the amine during synthesis and modulates the compound’s solubility and pharmacokinetic properties .
Stereochemical Analysis
The (3S,6R) configuration ensures optimal spatial alignment for interactions with chiral biological targets. Computational modeling suggests that this configuration minimizes steric hindrance between the methyl group and the Cbz moiety, enabling efficient binding to proteins such as microbial enzymes and neurotransmitter receptors. Comparative studies with diastereomers (e.g., 3R,6S or 3R,6R) demonstrate reduced antimicrobial activity in non-matching stereoisomers, underscoring the importance of enantiomeric purity.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of (3S,6R)-1-benzyloxycarbonyl-6-methyl-piperidine-3-carboxylic acid typically involves multi-step routes prioritizing stereochemical control:
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Piperidine Ring Formation: Hydrogenation of pyridine derivatives (e.g., methyl nicotinate) using catalysts like PtO₂ or Pd/C under acidic conditions generates the piperidine core .
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Stereoselective Functionalization: Enzymatic or chiral auxiliary-mediated methods introduce the methyl group at C6 and the carboxylic acid at C3 with high enantiomeric excess (≥98%).
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Cbz Protection: Benzyloxycarbonyl chloride is reacted with the piperidine amine under Schotten-Baumann conditions to install the Cbz group .
A solution of methyl 6-methylnicotinate (2.64 mmol) in acetic acid is hydrogenated over PtO₂ (10 mol%) at 25°C for 24 hours. The resulting piperidine intermediate is treated with benzyloxycarbonyl chloride (1.2 eq.) and triethylamine in dichloromethane, followed by hydrolysis of the methyl ester to yield the carboxylic acid.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance yield (typically 85–92%) and reduce waste. Green chemistry principles are integrated by using recyclable catalysts (e.g., immobilized lipases for stereoselective steps) and solvent recovery systems.
Biological Activity and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of microbial cell wall synthesis enzymes (e.g., penicillin-binding proteins) and disruption of membrane integrity via carboxylic acid-mediated proton shuttling.
Applications in Drug Development
Intermediate in Peptide Synthesis
The Cbz-protected amine and carboxylic acid enable its use in solid-phase peptide synthesis (SPPS). For example, it serves as a building block for protease-resistant peptidomimetics targeting viral entry proteins.
Prodrug Design
Ester derivatives (e.g., ethyl or p-nitrophenyl esters) exhibit enhanced blood-brain barrier permeability, making them candidates for central nervous system (CNS) drug delivery. Hydrolysis by esterases regenerates the active carboxylic acid in vivo.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and Cbz groups to optimize bioavailability and target selectivity.
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In Vivo Neuroprotection Models: Testing in animal models of Alzheimer’s and Parkinson’s diseases to validate preclinical efficacy.
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Sustainable Synthesis: Development of biocatalytic routes using engineered enzymes for stereoselective synthesis.
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